3-Bromo-6-(difluoromethyl)pyridin-2-amine
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Overview
Description
3-Bromo-6-(difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H5BrF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)pyridin-2-amine typically involves the bromination of 6-(difluoromethyl)pyridin-2-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 6-(difluoromethyl)pyridin-2-amine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling reaction to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
3-Bromo-6-(difluoromethyl)pyridin-2-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-6-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group at a different position.
Uniqueness
3-Bromo-6-(difluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development .
Properties
IUPAC Name |
3-bromo-6-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-2-4(5(8)9)11-6(3)10/h1-2,5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAVBCCYJGMORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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